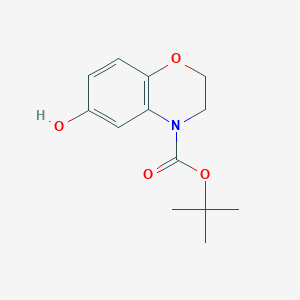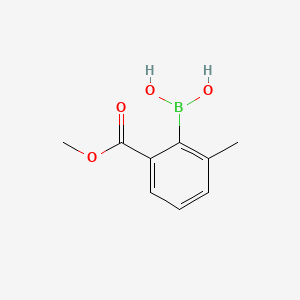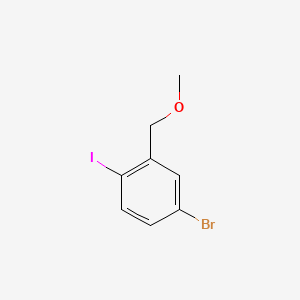amine hydrochloride](/img/structure/B13458239.png)
[(2,5-Dichloropyridin-4-yl)methyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dichloropyridin-4-yl)methylamine hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methylamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloropyridin-4-yl)methylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyridine and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Formation of the Intermediate: The initial step involves the nucleophilic substitution of one of the chlorine atoms in 2,5-dichloropyridine by the methylamine group, forming the intermediate [(2,5-Dichloropyridin-4-yl)methyl]amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in (2,5-Dichloropyridin-4-yl)methylamine hydrochloride.
Industrial Production Methods
In industrial settings, the production of (2,5-Dichloropyridin-4-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 2,5-dichloropyridine and methylamine are handled using automated systems to ensure precision and safety.
Optimized Reaction Conditions: Industrial reactors are used to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.
Purification and Crystallization: The crude product is purified through crystallization or other separation techniques to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
(2,5-Dichloropyridin-4-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the molecule.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reaction is typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atoms.
Oxidation: Products may include pyridine N-oxides or other oxidized derivatives.
Reduction: Products include reduced forms of the pyridine ring or the amine group.
科学的研究の応用
(2,5-Dichloropyridin-4-yl)methylamine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (2,5-Dichloropyridin-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (3,5-Dichloropyridin-2-yl)methylamine hydrochloride
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
(2,5-Dichloropyridin-4-yl)methylamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.
特性
分子式 |
C7H9Cl3N2 |
|---|---|
分子量 |
227.5 g/mol |
IUPAC名 |
1-(2,5-dichloropyridin-4-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c1-10-3-5-2-7(9)11-4-6(5)8;/h2,4,10H,3H2,1H3;1H |
InChIキー |
UCUDCTACDGPIRF-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC(=NC=C1Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)

![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)

![4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13458201.png)

![methyl 4-[(N-methylacetamido)methyl]benzoate](/img/structure/B13458207.png)
![3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid](/img/structure/B13458209.png)
![7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13458212.png)
![rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B13458218.png)
![Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
![methyl (1R,3R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13458232.png)
![Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458234.png)
